molecular formula C12H14O2S B15412486 4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran CAS No. 211310-22-4

4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran

Cat. No.: B15412486
CAS No.: 211310-22-4
M. Wt: 222.31 g/mol
InChI Key: YYIOFUXOWDGDRU-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran is a substituted 2,3-dihydrofuran derivative characterized by a 2,4-dimethylbenzenesulfinyl group at the 4-position of the dihydrofuran ring. The sulfinyl group (S=O) introduces both steric and electronic effects, influencing reactivity, stability, and applications in organic synthesis.

2,3-Dihydrofurans are five-membered oxygen-containing heterocycles with one double bond, serving as key intermediates in pharmaceuticals, natural products, and materials science . Substituents such as sulfinyl, ester, alkyl, or aryl groups modulate their chemical and physical properties.

Properties

CAS No.

211310-22-4

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)sulfinyl-2,3-dihydrofuran

InChI

InChI=1S/C12H14O2S/c1-9-3-4-12(10(2)7-9)15(13)11-5-6-14-8-11/h3-4,7-8H,5-6H2,1-2H3

InChI Key

YYIOFUXOWDGDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)C2=COCC2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences between 4-(2,4-dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran and analogous derivatives:

Compound Substituent at 4-Position Key Features
4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran 2,4-Dimethylbenzenesulfinyl Electron-withdrawing sulfinyl group; enhances electrophilic reactivity .
2-Phenyl-2,3-dihydrofuran Phenyl Aromatic ring increases stability; used in cycloisomerization reactions .
2-(1-Hydroxy-1-methylethyl)-2,3-dihydrofuran Hydroxy-isopropyl Polar hydroxy group enables hydrogen bonding; found in natural xanthones .
4-Methoxy-2,3-dihydrofuran Methoxy Electron-donating group; influences regioselectivity in cycloadditions .

Physical and Spectroscopic Properties

  • Molecular weight : The base 2,3-dihydrofuran has a molecular weight of 70.09 g/mol . Substituents like sulfinyl increase this value significantly (e.g., 2,4-dimethylbenzenesulfinyl adds ~152 g/mol).
  • Spectroscopy : Substituents such as hydroxy-isopropyl or sulfinyl introduce distinct NMR signals (e.g., δH 3.27 for H2-1' in hydroxy-isopropyl derivatives ).

Q & A

Q. What are the critical parameters for designing a synthetic route for 4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran?

Answer: The synthesis of this compound requires precise control of reaction conditions to optimize yield and purity. Key considerations include:

  • Reagent selection : Use of bases like sodium hydroxide or triethylamine to facilitate nucleophilic substitutions, as demonstrated in sulfonamide syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane, dimethylformamide) are preferred for dissolving aromatic sulfinyl intermediates .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions such as sulfoxide decomposition .
  • Purification methods : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the sulfinyl-dihydrofuran hybrid .

Q. How can structural characterization of 4-(2,4-Dimethylbenzene-1-sulfinyl)-2,3-dihydrofuran be validated?

Answer: A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H NMR : Identify dihydrofuran protons (δ 2.5–4.0 ppm) and aromatic sulfinyl substituents (δ 7.0–8.0 ppm) .
    • ¹³C NMR : Confirm the sulfinyl group (C-S=O) at δ 40–50 ppm and dihydrofuran carbons at δ 70–90 ppm .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₄O₂S) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry at the sulfinyl center and dihydrofuran ring conformation .

Q. What analytical methods are suitable for detecting impurities in this compound?

Answer:

  • HPLC-UV : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) for resolving sulfinyl derivatives and byproducts .
  • LC-MS : Detect trace impurities (e.g., over-oxidized sulfones) via fragmentation patterns (e.g., m/z 230 for sulfone vs. m/z 214 for sulfoxide) .
  • TLC monitoring : Employ silica plates with ethyl acetate/hexane (3:7) and visualize using iodine vapor or UV at 254 nm .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfinyl group in this compound?

Answer:

  • Kinetic experiments : Monitor sulfinyl oxidation to sulfone under varying pH (4.6–7.4) using UV-Vis spectroscopy (λmax = 280 nm) .
  • Isotopic labeling : Introduce ¹⁸O-labeled water to track oxygen exchange in the sulfinyl group via mass spectrometry .
  • DFT calculations : Model transition states for sulfoxide inversion barriers (e.g., B3LYP/6-31G* level) to predict stereochemical stability .

Q. What strategies mitigate data contradictions in stability studies under thermal and photolytic conditions?

Answer:

  • Controlled degradation studies :
    • Thermal stability : Heat samples at 40–80°C for 24–72 hours and analyze decomposition via HPLC .
    • Photolytic testing : Expose to UV light (254 nm) and quantify sulfone formation using LC-MS .
  • Statistical validation : Apply ANOVA to compare degradation rates across batches and identify outliers due to impurities or solvent residues .

Q. How can computational modeling predict biological interactions of this compound?

Answer:

  • Molecular docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina and PDB structures (e.g., 5KIR) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with sulfinyl oxygen) using Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to assess solubility (LogP ≈ 2.5) and cytochrome P450 inhibition risks .

Q. What methodologies assess the compound’s stability in biological matrices?

Answer:

  • Plasma stability assay : Incubate with human plasma (37°C, 24 hours) and quantify parent compound degradation via LC-MS/MS .
  • Microsomal metabolism : Use liver microsomes (e.g., rat CYP450 isoforms) to identify oxidative metabolites (e.g., hydroxylation at dihydrofuran) .
  • Buffer compatibility : Test solubility and aggregation in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

Q. How are enantiomeric purity and chiral stability evaluated for this sulfinyl compound?

Answer:

  • Chiral HPLC : Utilize a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to resolve (R)- and (S)-sulfinyl enantiomers .
  • Circular dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm configuration and detect racemization under stress conditions .
  • Dynamic kinetic resolution : Monitor enantiomer interconversion rates via ¹H NMR at variable temperatures (25–60°C) .

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